molecular formula C7H14O3 B12928631 (S)-6-Hydroxy-3-methylhexanoic acid

(S)-6-Hydroxy-3-methylhexanoic acid

Cat. No.: B12928631
M. Wt: 146.18 g/mol
InChI Key: ICELWQDCXZXRBH-LURJTMIESA-N
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Description

(S)-6-Hydroxy-3-methylhexanoic acid is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-6-Hydroxy-3-methylhexanoic acid can be synthesized through several methods. One common approach involves the asymmetric reduction of 6-oxo-3-methylhexanoic acid using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically requires specific conditions such as controlled temperature and pH to achieve optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve biocatalytic processes using enzymes that selectively reduce the corresponding ketone. These biocatalysts are often derived from microorganisms and are engineered to enhance their activity and selectivity. The industrial process aims to maximize efficiency and minimize waste, making it a sustainable option for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Hydroxy-3-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Produces 6-oxo-3-methylhexanoic acid or 3-methylhexanoic acid.

    Reduction: Yields 6-hydroxy-3-methylhexanol.

    Substitution: Results in various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-6-Hydroxy-3-methylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-Hydroxy-3-methylhexanoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze its conversion to other metabolites. The pathways involved often include oxidation-reduction reactions and enzymatic transformations that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-6-Hydroxy-3-methylhexanoic acid: The enantiomer of (S)-6-Hydroxy-3-methylhexanoic acid with different stereochemistry.

    6-Oxo-3-methylhexanoic acid: The oxidized form of this compound.

    3-Methylhexanoic acid: A structurally similar compound lacking the hydroxyl group.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications requiring precise stereochemistry, such as in pharmaceuticals and asymmetric synthesis.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(3S)-6-hydroxy-3-methylhexanoic acid

InChI

InChI=1S/C7H14O3/c1-6(3-2-4-8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

ICELWQDCXZXRBH-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CCCO)CC(=O)O

Canonical SMILES

CC(CCCO)CC(=O)O

Origin of Product

United States

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